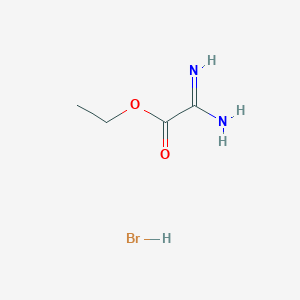
Ethyl 2-amino-2-iminoacetate hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-2-iminoacetate hydrobromide is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structure and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-2-iminoacetate hydrobromide can be synthesized through several methods. One common approach involves the reaction of ethyl formate with formamidine hydrochloride in the presence of hydrobromic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 1-ethoxycarbonylformamidine hydrobromide often involves large-scale reactors and precise control of reaction parameters. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-2-iminoacetate hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: It participates in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction results in amines .
Scientific Research Applications
Ethyl 2-amino-2-iminoacetate hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-ethoxycarbonylformamidine hydrobromide involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form stable intermediates with various substrates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
- 1-Ethoxycarbonylformamidine hydrochloride
- 1-Methoxycarbonylformamidine hydrobromide
- 1-Ethoxycarbonylformamidine sulfate
Uniqueness: Ethyl 2-amino-2-iminoacetate hydrobromide is unique due to its specific reactivity and stability under various conditions. Compared to similar compounds, it offers distinct advantages in terms of yield and selectivity in chemical reactions .
Properties
Molecular Formula |
C4H9BrN2O2 |
|---|---|
Molecular Weight |
197.03 g/mol |
IUPAC Name |
ethyl 2-amino-2-iminoacetate;hydrobromide |
InChI |
InChI=1S/C4H8N2O2.BrH/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H3,5,6);1H |
InChI Key |
BOPPSRGQAVIGSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=N)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B8402585.png)
![N-Methoxy-N,2-dimethylbenzo[d]oxazole-5-carboxamide](/img/structure/B8402594.png)







![8-Amino-3-formyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B8402647.png)
